N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide
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Overview
Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide” is a chemical compound . It is a derivative of the pyrido[1,2-a]pyrimidin-4-one class . The molecular formula is C17H14F2N3O2 .
Synthesis Analysis
The synthesis of this compound could involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrido[1,2-a]pyrimidin-4-one core . The pyrido-pyrimidine moiety is involved only in π-π stacking interactions in the structure and not in any C-H…π contacts .Chemical Reactions Analysis
The chemical reactions involving this compound could include the displacement of the 3′ adenosine terminal base (A17) which was involved in a π-stacking interaction with the 4-oxo-4H-pyrido .Scientific Research Applications
Structural Analysis and Synthetic Approaches
One study discusses the stabilization of cis secondary amide conformation using pentafluorophenyl, a method potentially applicable for manipulating the structural properties of compounds including pyrimidinyl derivatives (Forbes, Beatty, & Smith, 2001). Another research focuses on the crystallographic investigation of pyrimidine derivatives, emphasizing the importance of molecular recognition processes in drug action, which could have implications for the design of new pharmaceuticals containing pyrimidine structures (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Antiproliferative Activity and Molecular Docking Studies
Research on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide highlights its antiproliferative activity against various cancer cell lines and provides insights through molecular docking studies on its potential mechanism of action (Huang et al., 2020). This study suggests a framework for evaluating similar compounds' therapeutic potential.
Insecticidal and Antibacterial Potential
A study on the synthesis of pyrimidine linked pyrazole heterocyclic compounds by microwave irradiative cyclocondensation investigates their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Such research underscores the broader applications of pyrimidine derivatives in developing new pesticides and antimicrobial agents.
Anticonvulsant and Antidepressant Activities
Research on pyrido[2,3-d]pyrimidine derivatives designed and synthesized as potential anticonvulsants and antidepressants showcases the pharmacological potential of compounds with a pyrimidine base in treating neurological disorders (Zhang, Wang, Wen, Li, & Quan, 2016).
Mechanism of Action
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-9-3-6-14-20-10(2)15(17(24)22(14)8-9)21-16(23)12-5-4-11(18)7-13(12)19/h3-8H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSKUPUPBQVQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C=C(C=C3)F)F)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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